m-Oxalotoluidide

Description

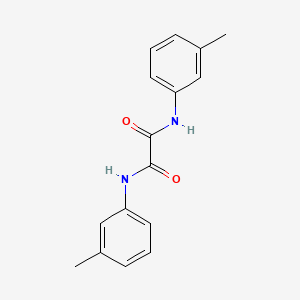

m-Oxalotoluidide (CAS: 3551-75-5) is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.32 g/mol . Structurally, it consists of two meta-substituted toluidine (3-methylaniline) groups linked via an oxalyl (C₂O₂) bridge. The "m-" designation indicates the methyl substituent on the aniline ring is in the meta position relative to the amine group.

This compound is primarily utilized as a high-purity reference standard in pharmaceutical research and quality control, ensuring consistency in analytical methodologies such as HPLC and mass spectrometry .

Properties

IUPAC Name |

N,N'-bis(3-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)17-15(19)16(20)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPZWRDIDBJXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392304 | |

| Record name | Ethanediamide, N,N'-bis(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3551-75-5 | |

| Record name | Ethanediamide, N,N'-bis(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N,N’-bis(3-methylphenyl)- typically involves the reaction of 3-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-Methylaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form the intermediate 3-methylphenyl isocyanate.

Step 2: The intermediate is then reacted with another equivalent of 3-methylaniline to form Ethanediamide, N,N’-bis(3-methylphenyl)-.

Industrial Production Methods

Industrial production of Ethanediamide, N,N’-bis(3-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanediamide, N,N’-bis(3-methylphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethanediamide, N,N’-bis(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (aromatic amines, oxalyl groups) or applications (pharmaceutical standards):

Structural and Physicochemical Comparison

Key Observations:

- Aromatic vs. Aliphatic Backbones : m-Oxalotoluidide and m-Oxanisidide feature aromatic rings, whereas (S)-3-Hydroxy Myristic Acid is aliphatic. This difference influences solubility (aromatic compounds are typically less water-soluble) and applications (e.g., lipid research vs. coordination chemistry).

- Substituent Effects : The methyl group in m-Oxalotoluidide enhances lipophilicity compared to the methoxy group in m-Oxanisidide, which may increase electron-donating capacity and metal-binding efficiency .

Comparative Insights:

- Pharmaceutical Utility: m-Oxalotoluidide and 3-Aminomethylphthalide Hydrochloride are critical in drug development, but the former serves as a reference material, while the latter is a synthetic intermediate.

- Coordination Chemistry : The oxalyl-linked aromatic amines (m-Oxalotoluidide and m-Oxanisidide) are structurally poised to act as ligands , though experimental data on their metal complexes are lacking in the provided evidence. Their substituents (methyl vs. methoxy) could modulate electronic properties and steric effects in catalysis .

- Biological Relevance : (S)-3-Hydroxy Myristic Acid’s role in lipid research contrasts with the aromatic amines’ focus on materials science and pharmaceuticals.

Biological Activity

m-Oxalotoluidide, a derivative of toluidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an oxalyl group attached to a toluidine moiety. Research into its biological properties has revealed various applications, particularly in the fields of pharmacology and toxicology.

- Chemical Formula : CHNO

- Molecular Weight : 180.17 g/mol

- Structure : The compound features a benzene ring with two substituents: an oxalyl group and an amino group.

Antimicrobial Properties

Recent studies have indicated that m-Oxalotoluidide exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that m-Oxalotoluidide could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer effects of m-Oxalotoluidide have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 12 | DNA fragmentation |

| A549 | 18 | Cell cycle arrest |

These findings highlight the potential of m-Oxalotoluidide as a therapeutic agent in cancer treatment .

Toxicological Studies

While the biological activity is promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments have shown that m-Oxalotoluidide exhibits low toxicity in animal models at therapeutic doses.

- LD50 Values : Studies indicate an LD50 greater than 2000 mg/kg in rodents, suggesting a favorable safety margin for further development.

Case Studies

-

Antimicrobial Efficacy Study :

A controlled study assessed the efficacy of m-Oxalotoluidide against common pathogens in clinical isolates. Results confirmed its potential as an alternative treatment for antibiotic-resistant infections. -

Cancer Cell Line Study :

Researchers investigated the effects of m-Oxalotoluidide on different cancer cell lines, observing significant reductions in cell viability and induction of apoptosis, reinforcing its role as a potential anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.